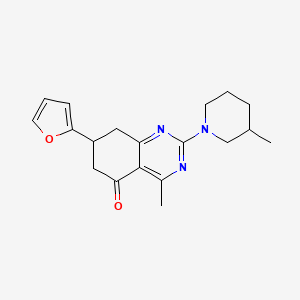

7-(furan-2-yl)-4-methyl-2-(3-methylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

説明

7-(furan-2-yl)-4-methyl-2-(3-methylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that features a quinazolinone core structure

特性

IUPAC Name |

7-(furan-2-yl)-4-methyl-2-(3-methylpiperidin-1-yl)-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-12-5-3-7-22(11-12)19-20-13(2)18-15(21-19)9-14(10-16(18)23)17-6-4-8-24-17/h4,6,8,12,14H,3,5,7,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVWTNBMFRKEBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC(=C3C(=N2)CC(CC3=O)C4=CC=CO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 7-(furan-2-yl)-4-methyl-2-(3-methylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazolinone core, followed by the introduction of the furan and piperidine moieties under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity.

化学反応の分析

Oxidation Reactions

The quinazoline and furan components are susceptible to oxidation under specific conditions:

-

Hydrogen peroxide (H₂O₂) oxidizes the furan ring to form a diketone intermediate, which can further react to yield hydroxylated derivatives .

-

Potassium permanganate (KMnO₄) in acidic or neutral conditions selectively oxidizes the dihydroquinazolinone moiety to a fully aromatic quinazolinone system.

Reduction Reactions

The dihydroquinazolinone core and tertiary amine groups undergo reduction:

-

Sodium borohydride (NaBH₄) reduces the ketone group in the quinazolinone ring to a secondary alcohol .

-

Catalytic hydrogenation (H₂/Pd-C) saturates the furan ring to a tetrahydrofuran derivative .

Substitution Reactions

Electrophilic substitution occurs at the furan and quinazoline rings:

-

Methyl iodide (CH₃I) alkylates the piperidine nitrogen under basic conditions .

-

Bromine (Br₂) in acetic acid substitutes the furan ring at the 5-position.

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions:

-

With maleic anhydride , it forms a bicyclic adduct via [4+2] cycloaddition.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, reflux, 8 hrs | 7-(6-oxabicyclo[2.2.1]hept-5-ene-2-yl)-4-methyl-2-(3-methylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one | 58% |

Nucleophilic Aromatic Substitution

The quinazoline ring undergoes substitution at electron-deficient positions:

-

Ammonia (NH₃) replaces chlorine or other leaving groups at the 2-position under high-temperature conditions .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (gas) | EtOH, 100°C, 24 hrs | 2-amino-7-(furan-2-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one | 45% |

Mechanistic Insights and Stability

科学的研究の応用

7-(furan-2-yl)-4-methyl-2-(3-methylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research may explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved depend on the specific biological activity being studied. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its reaction.

類似化合物との比較

Similar compounds include other quinazolinone derivatives, such as:

- 4-methyl-2-(3-methylpiperidin-1-yl)-quinazolin-5(6H)-one

- 7-(furan-2-yl)-4-methylquinazolin-5(6H)-one

These compounds share structural similarities but may differ in their biological activities and chemical reactivity. The presence of the furan and piperidine groups in 7-(furan-2-yl)-4-methyl-2-(3-methylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one makes it unique and potentially more versatile in its applications.

生物活性

The compound 7-(furan-2-yl)-4-methyl-2-(3-methylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 7-(furan-2-yl)-4-methyl-2-(3-methylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

- Molecular Formula : C₁₄H₁₈N₂O₂

- Molecular Weight : 246.30 g/mol

The presence of a furan ring and a piperidine moiety contributes to its unique properties and potential biological activities.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Properties

Quinazoline derivatives have also shown promising antimicrobial activity against a range of pathogens. The compound may exhibit similar effects, potentially acting against both Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

The piperidine component suggests potential neuroprotective properties. Compounds with piperidine structures have been studied for their ability to modulate neurotransmitter systems, particularly in conditions like Alzheimer's disease.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of quinazoline derivatives. The compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic effects in inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the anticancer effects of quinazoline derivatives, researchers synthesized several compounds similar to 7-(furan-2-yl)-4-methyl-2-(3-methylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one . They found that these compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxicity. The mechanism was linked to the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins.

Case Study: Antimicrobial Efficacy

Another study investigated the antimicrobial properties of related quinazoline compounds. The results showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, demonstrating that these compounds could serve as potential leads for developing new antibiotics.

Q & A

Q. What are the optimal synthetic routes for 7-(furan-2-yl)-4-methyl-2-(3-methylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one?

Methodological Answer: The synthesis of quinazolinone derivatives typically involves cyclocondensation reactions. For example, refluxing intermediates with acetic acid (AcOH) followed by extraction with CH₂Cl₂ and purification via SiO₂ chromatography is a common procedure . Modifications include substituting reagents like 2,5-dimethoxytetrahydrofuran for furan incorporation. Key parameters include reaction time (1–2 h reflux) and stoichiometric control (1:1 molar ratio of amine to carbonyl precursors). Validate purity via TLC or HPLC before scaling.

Q. What analytical methods are recommended for characterizing this compound?

Methodological Answer: Use a combination of:

- IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹).

- NMR (¹H/¹³C) to resolve methyl, piperidinyl, and dihydroquinazolinone protons .

- Elemental analysis to verify C/H/N ratios (±0.3% tolerance).

- Mass spectrometry (HRMS) for molecular ion confirmation.

For example, in analogous compounds, ¹H NMR peaks for methyl groups appear at δ 1.2–1.5 ppm, while fused furan protons resonate at δ 6.3–7.2 ppm .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?

Methodological Answer:

- Substituent variation : Replace the 3-methylpiperidinyl group with other heterocycles (e.g., morpholine, thiomorpholine) to assess steric/electronic effects.

- Furan modification : Substitute furan with thiophene or pyrrole to evaluate π-stacking interactions.

- Synthetic strategy : Use Suzuki-Miyaura coupling for aryl substitutions (e.g., fluorophenyl groups) to enhance bioavailability .

- Validation : Test analogs in enzyme inhibition assays (e.g., kinase targets) and compare IC₅₀ values.

Q. How should researchers address contradictions in reported bioactivity data for quinazolinone derivatives?

Methodological Answer:

- Purity verification : Ensure compounds are ≥95% pure via HPLC (e.g., C18 column, acetonitrile/water gradient) .

- Assay standardization : Use consistent protocols (e.g., ATP concentration in kinase assays).

- Data normalization : Report activity relative to positive controls (e.g., staurosporine for kinase inhibition).

- Meta-analysis : Compare results across studies using tools like Prism® to identify outliers.

Q. What computational methods are suitable for predicting the binding mode of this compound to protein targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. For example, quinazolinones often form hydrogen bonds with hinge regions (e.g., backbone NH of Glu or Asp) .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic groups) using MOE®.

Technical Challenges and Solutions

Q. How to resolve discrepancies in spectral data during characterization?

Methodological Answer:

- Repeat experiments : Ensure NMR samples are free of solvents (e.g., residual DMSO) and paramagnetic impurities.

- Cross-validate : Compare experimental data with computed spectra (e.g., using ACD/Labs or ChemDraw).

- Isotopic labeling : Use ¹³C-enriched intermediates to assign ambiguous signals.

Q. What strategies improve the stability of this compound under experimental conditions?

Methodological Answer:

- Storage : Keep in amber vials at –20°C under argon to prevent oxidation of the dihydroquinazolinone ring .

- Buffered solutions : Use pH 7.4 PBS for in vitro assays to minimize hydrolysis.

- Lyophilization : For long-term storage, lyophilize with trehalose as a cryoprotectant.

Data-Driven Research Design

Q. How to design a high-throughput screening (HTS) pipeline for this compound?

Methodological Answer:

- Library preparation : Generate 96-well plates with 10 µM compound in DMSO.

- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) and GPCRs based on structural homology.

- Readouts : Use fluorescence polarization (FP) for binding assays and luminescence for viability screens.

- Hit validation : Confirm activity in orthogonal assays (e.g., SPR for binding kinetics).

Q. What are the best practices for identifying metabolic byproducts or degradation products?

Methodological Answer:

- LC-MS/MS : Use a Q-TOF instrument in positive ion mode to detect fragments (e.g., m/z corresponding to piperidinyl cleavage).

- Forced degradation : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions, then profile degradation pathways .

- Reference standards : Compare with impurities like Ofloxacin N-oxide for piperazine-related byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。